molecular formula C14H15NO B8659666 3-(Benzyloxy)-5-methylaniline

3-(Benzyloxy)-5-methylaniline

Cat. No.: B8659666
M. Wt: 213.27 g/mol
InChI Key: AGUBQTXICDWDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzyloxy)-5-methylaniline ( 197959-65-2) is a benzyloxy- and methyl-substituted aniline derivative with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . This compound is a valuable chemical intermediate in organic and medicinal chemistry research, particularly in the synthesis of more complex molecules. Its structure, featuring a benzyl-protected phenolic oxygen and an aromatic amino group, makes it a versatile building block for pharmaceutical research and development. The primary amine group is a key reactive site for further functionalization, enabling its use in the creation of libraries of compounds for biological screening. The specific placement of the benzyloxy and methyl substituents on the benzene ring directs subsequent electrophilic substitution reactions, making this compound a useful precursor for synthesizing molecules with specific steric and electronic properties. Researchers utilize this chemical in the development of potential pharmacologically active compounds, including those investigated as kinase inhibitors or receptor modulators. It is strictly for research and laboratory use as a synthetic intermediate. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-methyl-5-phenylmethoxyaniline

InChI

InChI=1S/C14H15NO/c1-11-7-13(15)9-14(8-11)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3

InChI Key

AGUBQTXICDWDOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=CC=C2)N

Origin of Product

United States

Synthetic Methodologies for 3 Benzyloxy 5 Methylaniline and Its Precursors

Convergent and Divergent Synthetic Routes to the Core Structure

The construction of 3-(Benzyloxy)-5-methylaniline can be approached through various synthetic strategies. A common and logical pathway involves a linear sequence starting from a readily available precursor, which is sequentially functionalized. A key intermediate in many routes is a phenol (B47542) derivative, which allows for the crucial introduction of the benzyloxy group.

Precursor Synthesis and Functional Group Interconversions

A pivotal precursor for the synthesis of this compound is 3-methyl-5-nitrophenol (B137177) . This compound contains the required carbon skeleton and functional groups that can be readily converted to the target aniline (B41778). The synthesis of 3-methyl-5-nitrophenol can be achieved through nitration of m-cresol, although this can lead to isomeric mixtures requiring separation. Alternative routes might involve more regioselective methods starting from different precursors.

Once 3-methyl-5-nitrophenol is obtained, the synthetic sequence involves two primary transformations: etherification of the hydroxyl group and reduction of the nitro group. The order of these steps can be varied, representing different strategic approaches.

Strategies for Introduction of the Benzyloxy Moiety

The introduction of the benzyloxy group is a critical step, typically accomplished by protecting the phenolic hydroxyl group as a benzyl (B1604629) ether. This transformation is vital for the stability of the molecule during subsequent reactions.

Williamson Ether Synthesis : This classical and widely used method involves the O-alkylation of the precursor, 3-methyl-5-nitrophenol. francis-press.commasterorganicchemistry.comlibretexts.org The phenol is first deprotonated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with an alkylating agent, typically benzyl bromide or benzyl chloride, via an Sₙ2 reaction to form the benzyl ether, yielding 1-(benzyloxy)-3-methyl-5-nitrobenzene (B8030889) . masterorganicchemistry.comlibretexts.orgorganic-chemistry.org This method is efficient, but requires basic conditions that the substrate must be able to tolerate. organic-chemistry.orgorgsyn.org

Acid-Catalyzed and Neutral Benzylation : For substrates sensitive to basic conditions, alternative methods have been developed. Benzyl trichloroacetimidate (B1259523) can be used for benzylation under acidic conditions. orgsyn.org Furthermore, reagents like 2-benzyloxy-1-methylpyridinium triflate allow for the benzylation of alcohols and phenols under neutral conditions upon mild heating, offering a valuable alternative for sensitive molecules. orgsyn.org

The table below summarizes typical conditions for the Williamson ether synthesis.

ReactantReagentsSolventTypical ConditionsProduct
3-Methyl-5-nitrophenolBenzyl bromide, K₂CO₃Acetone or DMFReflux1-(Benzyloxy)-3-methyl-5-nitrobenzene
3-Methyl-5-nitrophenolBenzyl chloride, NaHTHF0 °C to room temperature1-(Benzyloxy)-3-methyl-5-nitrobenzene

Formation of the Methylaniline Core

The final step in this linear synthetic approach is the formation of the aniline functional group. This is most commonly achieved through the reduction of the nitro group in the 1-(benzyloxy)-3-methyl-5-nitrobenzene intermediate. The benzyl ether is generally stable under many nitro group reduction conditions.

Metal-Acid Reduction : A widely employed method for reducing aromatic nitro compounds is the use of a metal in an acidic medium. stackexchange.com Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or ethanol (B145695), or iron (Fe) powder in acetic acid or with ammonium (B1175870) chloride, are effective for this transformation. stackexchange.commasterorganicchemistry.comsemanticscholar.org SnCl₂ is particularly noted for its mild conditions and compatibility with various functional groups, including benzyl ethers. semanticscholar.orgcommonorganicchemistry.com The reaction proceeds by a series of electron transfers from the metal. stackexchange.com

Catalytic Hydrogenation : Another common method is catalytic hydrogenation. The nitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). stackexchange.com While highly effective, care must be taken as aggressive hydrogenation conditions can sometimes lead to the cleavage of the benzyl ether (hydrogenolysis).

The reduction of 1-(benzyloxy)-3-methyl-5-nitrobenzene yields the final product, This compound .

Advanced Catalytic Approaches in Synthesis

Modern organic synthesis increasingly relies on advanced catalytic methods to form key bonds with high efficiency and selectivity. For the synthesis of substituted anilines like this compound, transition metal-catalyzed cross-coupling reactions offer powerful convergent strategies.

Palladium-Catalyzed Amination Reactions

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of aryl halides or triflates with amines using a palladium catalyst. rsc.orgacs.orgwikipedia.org This reaction could be applied to a convergent synthesis of this compound.

In this approach, a precursor such as 1-(benzyloxy)-3-bromo-5-methylbenzene would be coupled with an ammonia (B1221849) equivalent. The development of specialized phosphine (B1218219) ligands (e.g., biaryl phosphines) has been crucial to the success and broad applicability of this reaction, enabling the coupling of a wide range of substrates under relatively mild conditions. rsc.orgacs.orgwikipedia.org The choice of ligand, base, and palladium precatalyst is critical and is tailored to the specific substrates. wikipedia.org This method avoids the need for a nitro group reduction step, offering a more direct route to the aniline product. rsc.orgnih.govresearchgate.net

Aryl HalideAmine SourceCatalyst System (Example)BaseProduct
1-(Benzyloxy)-3-bromo-5-methylbenzeneAmmonia or Ammonia SurrogatePd₂(dba)₃ / Biarylphosphine LigandNaOtBuThis compound

Transition Metal-Mediated Transformations

Beyond palladium, other transition metals like nickel and copper have emerged as effective and more earth-abundant catalysts for C-N cross-coupling reactions.

Nickel-Catalyzed Amination : Nickel-based catalysts, often utilizing ligands such as Josiphos, have been developed for the amination of aryl chlorides with ammonia or ammonium salts. nih.govnih.govresearchgate.net These systems provide a cost-effective alternative to palladium for constructing the aniline moiety from an appropriate aryl halide precursor. nih.govnih.gov Recent advancements have also explored dual photoredox and nickel catalysis to achieve amination at room temperature. rsc.org

Copper-Catalyzed Amination : Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, have seen a resurgence with the development of new ligand systems. nih.gov Ligands such as pyrrole-ols and oxalic diamides have been shown to facilitate the coupling of aryl halides with various amines, including sterically hindered partners. nih.govresearchgate.net These methods offer a complementary approach to palladium and nickel catalysis, sometimes with different substrate scope and functional group tolerance. nih.govnih.govchemrxiv.orgorganic-chemistry.org

These advanced catalytic methods represent powerful tools in the synthetic chemist's arsenal, providing efficient and modular routes to complex molecules like this compound.

Green Chemistry Principles in Synthetic Design

The growing emphasis on sustainable chemical manufacturing has led to the development of synthetic protocols that adhere to the principles of green chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of synthesizing this compound and its precursors, several green chemistry strategies can be employed, particularly focusing on solvent-free reactions and maximizing atom economy.

Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. The development of solvent-free reaction conditions is a cornerstone of green chemistry, offering benefits such as reduced waste, easier product isolation, and often, enhanced reaction rates.

For the synthesis of the precursor, 1-(benzyloxy)-3-methyl-5-nitrobenzene, a solvent-free Williamson ether synthesis has been shown to be highly effective for the etherification of phenols. tandfonline.comresearchgate.net This reaction can be carried out by reacting 3-methyl-5-nitrophenol with benzyl chloride in the presence of a solid base like potassium carbonate or sodium bicarbonate under vigorous stirring. tandfonline.com The absence of a solvent simplifies the work-up procedure and eliminates the need for solvent recycling or disposal. tandfonline.comresearchgate.net Such solvent-free methods are not only environmentally friendly but can also lead to high purity products with excellent yields. tandfonline.com While traditional methods often require solvents like acetonitrile (B52724) or N,N-dimethylformamide, the solvent-free approach provides a greener alternative. wikipedia.org

Similarly, the reduction of the nitro group in 1-(benzyloxy)-3-methyl-5-nitrobenzene to form the final product, this compound, can be achieved using environmentally benign protocols. Catalytic transfer hydrogenation is a powerful technique that avoids the need for high-pressure hydrogen gas. researchgate.netelsevierpure.com In this method, a hydrogen donor like formic acid or hydrazine (B178648) is used in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C). researchgate.net These reactions can often be run in greener solvents like ethanol or even water, further reducing the environmental impact. elsevierpure.com

Below is a table summarizing solvent-free and environmentally benign approaches for the synthesis of this compound precursors.

Reaction StepTraditional SolventsGreen AlternativeAdvantages of Green Alternative
Williamson Ether Synthesis Acetonitrile, DMF, AcetoneSolvent-free (solid base)Reduced waste, simplified work-up, high purity. tandfonline.comresearchgate.net
Nitro Group Reduction Methanol, EthanolWater (with appropriate catalyst)Reduced toxicity, improved safety, lower cost. elsevierpure.com

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.orgrsc.org A higher atom economy signifies a more sustainable process with less waste generation.

The calculation for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Let's analyze the atom economy for the final step in one of the proposed syntheses: the reduction of 1-(benzyloxy)-3-methyl-5-nitrobenzene to this compound using catalytic transfer hydrogenation with formic acid as the hydrogen donor.

Desired Product: this compound (C₁₄H₁₅NO)

Reactants: 1-(Benzyloxy)-3-methyl-5-nitrobenzene (C₁₄H₁₃NO₃) and Formic Acid (HCOOH)

The table below details the molecular weights and the calculation of atom economy for this reaction.

CompoundChemical FormulaMolecular Weight ( g/mol )
1-(Benzyloxy)-3-methyl-5-nitrobenzeneC₁₄H₁₃NO₃243.26
Formic AcidHCOOH46.03
Total Reactant Mass 289.29
This compoundC₁₄H₁₅NO213.28

Atom Economy Calculation:

% Atom Economy = (213.28 / 289.29) x 100 ≈ 73.72%

This catalytic route demonstrates a reasonably good atom economy, with water and carbon dioxide as the only by-products. rsc.org In contrast, older methods for nitro group reduction, such as the Béchamp process using iron filings, have a significantly lower atom economy due to the formation of large amounts of iron oxide sludge. rsc.org

Reaction efficiency is also a critical factor and is influenced by parameters such as reaction time, temperature, and catalyst performance. Modern catalytic systems for both Williamson ether synthesis and nitroarene reduction are designed for high efficiency, often proceeding rapidly at moderate temperatures with high yields. tandfonline.comasianpubs.org For instance, solvent-free etherifications can be completed in shorter reaction times compared to their solvent-based counterparts. tandfonline.com Similarly, advancements in catalysts for nitro reduction have led to highly efficient processes with excellent chemoselectivity, preserving sensitive functional groups within the molecule. researchgate.net

Reactivity and Chemical Transformations of 3 Benzyloxy 5 Methylaniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene (B151609) and its derivatives. wikipedia.org In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. lumenlearning.comvanderbilt.edu The rate and regioselectivity of the substitution are profoundly influenced by the substituents already present on the ring. vanderbilt.edu

For a mono-substituted benzene ring, an incoming electrophile can attack the ortho, meta, or para positions. libretexts.org In the case of 3-(Benzyloxy)-5-methylaniline, the aniline ring is disubstituted, presenting a more complex regiochemical landscape. The positions available for substitution are C2, C4, and C6. The directing effects of the existing amino, benzyloxy, and methyl groups collectively determine which of these positions is most susceptible to electrophilic attack.

The reactivity and orientation of electrophilic attack on the this compound ring are governed by the electronic effects of its substituents. The amino (-NH₂), benzyloxy (-OCH₂Ph), and methyl (-CH₃) groups are all classified as activating groups, meaning they increase the rate of electrophilic substitution compared to benzene. libretexts.org They achieve this by donating electron density to the ring, which stabilizes the positive charge of the intermediate carbocation. vanderbilt.edu

All three of these groups are also ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orgquora.com

Amino Group (-NH₂): This is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density into the ring via resonance. quora.comvedantu.com It strongly directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions.

Benzyloxy Group (-OCH₂Ph): As an ether, the benzyloxy group is also an activating, ortho-, para-director. libretexts.org The oxygen atom donates electron density through resonance, activating the positions ortho (C2, C4) and para (C6) to it.

Methyl Group (-CH₃): This is a weakly activating group that donates electron density through an inductive effect and hyperconjugation. libretexts.org It directs to its ortho (C4, C6) and para (C2) positions.

In this compound, these directing effects are synergistic. All three groups activate the same positions: C2, C4, and C6. The amino group is the most powerful activator of the three, making these positions highly nucleophilic and prone to attack. Consequently, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur exclusively at the C2, C4, and C6 positions. wikipedia.orglumenlearning.com Steric hindrance from the bulky benzyloxy group at C3 might slightly disfavor substitution at the adjacent C2 position compared to the C4 and C6 positions.

Substituent GroupElectronic EffectReactivity EffectDirecting EffectActivated Positions on this compound Ring
Amino (-NH₂)+R > -I (Resonance donating)Strongly ActivatingOrtho, ParaC2, C4, C6
Benzyloxy (-OCH₂Ph)+R > -I (Resonance donating)ActivatingOrtho, ParaC2, C4, C6
Methyl (-CH₃)+I (Inductively donating)Weakly ActivatingOrtho, ParaC2, C4, C6

Reactions Involving the Amino Functionality

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile and a site for various chemical transformations.

Primary amines like this compound readily react with carboxylic acids and their derivatives (such as acyl chlorides or anhydrides) to form amides. nih.govyoutube.com This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. nih.gov The reaction is fundamental in organic synthesis and peptide chemistry. Similarly, reaction with isocyanates or carbamoyl (B1232498) chlorides yields substituted ureas.

Examples of Reagents for Amidation and Ureation
Reaction TypeReagent ClassSpecific ExampleProduct Type
AmidationAcyl ChlorideAcetyl ChlorideN-(3-(benzyloxy)-5-methylphenyl)acetamide
AmidationAcid AnhydrideAcetic AnhydrideN-(3-(benzyloxy)-5-methylphenyl)acetamide
AmidationCarboxylic Acid (with coupling agent)Benzoic AcidN-(3-(benzyloxy)-5-methylphenyl)benzamide
UreationIsocyanatePhenyl Isocyanate1-(3-(benzyloxy)-5-methylphenyl)-3-phenylurea

Primary aromatic amines undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). researchgate.net This reaction converts the amino group of this compound into a diazonium salt, 3-(benzyloxy)-5-methylbenzenediazonium chloride.

This resulting diazonium salt is a weak electrophile and can subsequently react with an electron-rich aromatic compound (a coupling agent), such as a phenol (B47542) or another aniline, in an electrophilic aromatic substitution reaction known as azo coupling. wikipedia.orgorganic-chemistry.org This process yields a highly conjugated azo compound, which are often intensely colored and form the basis of many synthetic dyes. wikipedia.orgresearchgate.net The coupling typically occurs at the para position of the coupling agent unless it is blocked. organic-chemistry.org

The primary amino group of this compound can react with aldehydes or ketones in a nucleophilic addition-elimination reaction to form imines, commonly known as Schiff bases. redalyc.orgajgreenchem.com The reaction is often catalyzed by an acid and involves the formation of an unstable carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. ajgreenchem.com This reaction is reversible and is a common method for synthesizing imines, which are valuable intermediates in organic synthesis. Research has documented the synthesis of Schiff bases from the closely related 3-benzyloxyaniline, indicating that this compound would undergo this transformation readily. researchgate.net

Examples of Carbonyl Compounds for Schiff Base Formation
Carbonyl Compound ClassSpecific ExampleProduct Type
Aromatic AldehydeBenzaldehyde (B42025)(E)-N-benzylidene-3-(benzyloxy)-5-methylaniline
Aliphatic AldehydeAcetaldehyde(E)-N-ethylidene-3-(benzyloxy)-5-methylaniline
Aromatic KetoneAcetophenone (B1666503)(E)-3-(benzyloxy)-5-methyl-N-(1-phenylethylidene)aniline
Aliphatic KetoneAcetone(E)-N-isopropylidene-3-(benzyloxy)-5-methylaniline

Nucleophilic Substitutions and Condensations

The reactivity of the N-methylamino group in this compound allows it to act as a potent nucleophile in various reactions. The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Condensation Reactions: Aniline derivatives readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. In the case of this compound, reaction with an aldehyde or ketone under acidic or basic conditions would be expected to form an iminium ion intermediate. This reactivity is fundamental in synthetic sequences like the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines, should a suitable electrophile be tethered to the aromatic ring.

N-Alkylation and N-Acylation: The secondary amine is susceptible to further alkylation or acylation. Reaction with alkyl halides can introduce a second alkyl group onto the nitrogen, while reaction with acyl chlorides or anhydrides will form the corresponding amide. These reactions are standard procedures for modifying the electronic properties and steric environment of the amino group.

Nucleophilic Aromatic Substitution (SNAr): Standard nucleophilic aromatic substitution, which typically requires the presence of strong electron-withdrawing groups on the aromatic ring to proceed, is not a characteristic reaction for this compound. The N-methylamino, methyl, and benzyloxy groups are all electron-donating, which deactivates the ring towards attack by nucleophiles. Therefore, direct displacement of a leaving group on the aromatic ring by a nucleophile is generally not feasible under typical SNAr conditions.

Table 1: Representative Conditions for Nucleophilic Reactions of Anilines This table presents generalized conditions for reactions analogous to those expected for this compound.

Reaction TypeTypical ReagentsSolventGeneral Conditions
N-AcylationAcetyl chloride, Acetic anhydridePyridine, Dichloromethane (DCM)0 °C to room temperature
Reductive AminationAldehyde/Ketone, NaBH(OAc)3Dichloroethane (DCE), Tetrahydrofuran (THF)Room temperature
Buchwald-Hartwig Amination (as nucleophile)Aryl halide, Pd catalyst, Ligand, Base (e.g., NaOtBu)Toluene, Dioxane80-110 °C

Transformations of the Benzyloxy Ether

The benzyloxy group serves as a robust protecting group for the phenolic oxygen. Its removal or modification is a key step in many synthetic routes.

The cleavage of the benzyl (B1604629) ether to reveal the corresponding phenol (3-hydroxy-5-methyl-N-methylaniline) is a common and crucial transformation.

Catalytic Hydrogenolysis: The most prevalent method for benzyl ether deprotection is catalytic hydrogenolysis. This reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically supported on carbon (Pd/C). The reaction proceeds under mild conditions and often gives high yields of the desired phenol.

Catalytic Transfer Hydrogenolysis: An alternative to using pressurized hydrogen gas is catalytic transfer hydrogenolysis. sciopen.comresearchgate.net In this method, a hydrogen donor molecule, such as 2-propanol, formic acid, or ammonium (B1175870) formate, is used in conjunction with the palladium catalyst. researchgate.net This technique is often safer and more convenient for laboratory-scale synthesis. researchgate.netresearchgate.net

Acidic Cleavage: Strong acids can also cleave benzyl ethers, although this method is less common due to the harsh conditions required, which may not be compatible with other functional groups in the molecule.

Table 2: Common Deprotection Methods for Benzyl Ethers

MethodCatalyst/ReagentHydrogen SourceTypical SolventConditions
Standard Hydrogenolysis10% Pd/CH2 gas (1 atm to 50 psi)Methanol, Ethanol (B145695), Ethyl AcetateRoom temperature
Transfer Hydrogenolysis10% Pd/CAmmonium formate, 2-PropanolMethanol, EthanolRoom temperature to reflux

While the primary sites for oxidation in this compound are the aromatic ring and the nitrogen atom, the benzylic position of the ether is also susceptible to oxidation under specific conditions. Oxidation of the N-methylaniline functionality can lead to complex product mixtures, including radical cations and dimers, eventually forming polymeric materials akin to polyaniline. nih.govresearchgate.netchemrxiv.org More controlled oxidation can be achieved. For example, the oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines using potassium persulfate (K₂S₂O₈) has been demonstrated, suggesting that the benzylic C-H bonds of the ether could be targeted by strong oxidizing agents. beilstein-journals.org However, selective oxidation of the benzyloxy group without affecting the sensitive aniline moiety is challenging.

Rearrangement Reactions

The structure of this compound is amenable to classic rearrangement reactions that are characteristic of N-alkylanilines and aryl ethers.

Hofmann-Martius Rearrangement: The Hofmann-Martius rearrangement involves the thermal or acid-catalyzed migration of an alkyl group from the nitrogen of an N-alkylaniline to the aromatic ring, typically yielding ortho- and para-alkylated products. dbpedia.orgwikipedia.org For this compound, heating in the presence of an acid catalyst like hydrochloric acid could induce the migration of the N-methyl group to the positions ortho or para to the amino group. Given the substitution pattern, the potential products would be 2-methyl-3-(benzyloxy)-5-methylaniline and 4-methyl-3-(benzyloxy)-5-methylaniline. The reaction proceeds via an intermolecular or intramolecular mechanism involving a Friedel-Crafts-type alkylation of the aniline ring. wikipedia.org

Fries Rearrangement: The Fries rearrangement is the transformation of a phenolic ester into a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgbyjus.com This reaction is not directly applicable to this compound as it is an ether, not an ester. However, it is a highly relevant potential transformation for the corresponding phenol obtained after deprotection. If the resulting 3-hydroxy-5-methyl-N-methylaniline were acylated (for example, with acetyl chloride) to form the phenolic ester, this ester could then undergo a Fries rearrangement. The acyl group would migrate, preferentially to the ortho and para positions relative to the hydroxyl group, to yield acylated phenols. sigmaaldrich.comorganic-chemistry.org The regioselectivity of the Fries rearrangement can often be controlled by reaction conditions such as temperature and solvent polarity. wikipedia.orgbyjus.com

Derivatization Strategies and Analogue Development

Synthesis of Heterocyclic Frameworks Incorporating 3-(Benzyloxy)-5-methylaniline Motifs

The integration of the this compound core into heterocyclic structures is a prominent strategy for generating chemical diversity. This approach leverages the reactivity of the aniline (B41778) moiety to participate in various cyclization and condensation reactions, yielding frameworks such as pyrazoles, quinoxalines, quinolines, indoles, pyrazolines, and oxadiazoles. These synthetic routes often involve multi-step sequences, beginning with the modification of the aniline to introduce functionalities that facilitate subsequent ring-closure reactions.

The synthesis of pyrazole (B372694) derivatives from anilines typically involves condensation with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization. While direct synthesis routes starting from this compound are not extensively detailed in the provided context, the general methodology involves reacting the aniline with a suitable β-diketone. The initial step is the formation of an enamine intermediate, which then undergoes acid-catalyzed cyclodehydration to form the pyrazole ring. The substitution pattern on the resulting pyrazole is dictated by the structure of the dicarbonyl compound used. Fused pyrazole systems can also be generated through multi-step syntheses starting from precursors like 3-methyl-5-pyrazolone, which is initially formed from ethyl acetoacetate (B1235776) and hydrazine (B178648) hydrate. researchgate.net

Quinoxaline (B1680401) synthesis generally proceeds via the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. To utilize this compound for this purpose, it would first need to be converted into a substituted o-phenylenediamine (B120857) derivative. A common synthetic approach involves the reaction of o-phenylenediamine with α-dicarbonyl compounds like ethyl pyruvate (B1213749). nih.gov For instance, the reaction of an o-phenylenediamine with ethyl pyruvate in n-butanol yields a 2-hydroxy-3-methylquinoxaline, which can be further functionalized. nih.gov Subsequent reactions, such as treatment with phosphorus oxychloride (POCl₃), can introduce reactive groups like chlorine, enabling further derivatization through nucleophilic aromatic substitution. nih.govnih.gov

Several classic named reactions are employed for the synthesis of quinolines from anilines. These methods, such as the Skraup, Doebner-von Miller, and Combes syntheses, allow for the construction of the quinoline (B57606) core through the reaction of anilines with α,β-unsaturated carbonyl compounds, glycerol (B35011), or β-diketones under acidic conditions. jptcp.comiipseries.orgnih.gov For example, the Skraup synthesis involves heating an aniline with glycerol, a strong acid like sulfuric acid, and an oxidizing agent. iipseries.orgnih.gov The Doebner-von Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones. The Combes synthesis utilizes the condensation of an aniline with a β-diketone followed by acid-catalyzed cyclization. nih.gov These established protocols can be adapted for this compound to produce substituted quinoline derivatives.

Reaction Name Key Reactants with Aniline Typical Conditions Resulting Heterocycle
Skraup SynthesisGlycerol, Oxidizing AgentStrong Acid (e.g., H₂SO₄), HeatQuinoline
Doebner-von Millerα,β-Unsaturated CarbonylAcid (e.g., HCl), HeatSubstituted Quinoline
Combes Synthesis1,3-Dicarbonyl CompoundAcid-catalyzed cyclizationSubstituted Quinoline
Pfitzinger SynthesisIsatin, Carbonyl CompoundBaseQuinoline-4-carboxylic acid

Indole (B1671886) synthesis from anilines can be achieved through various methods, including the Leimgruber-Batcho and Madelung syntheses. The Leimgruber-Batcho indole synthesis is a two-step process that begins with the formation of an enamine from a nitrotoluene derivative, which is then reductively cyclized to form the indole ring. orgsyn.org While this method starts from a nitrotoluene, it highlights a common strategy of building the indole core from appropriately substituted benzene (B151609) derivatives. Another approach involves a one-pot, three-component coupling reaction of an aniline, a benzaldehyde (B42025), and another indole molecule, catalyzed by reagents like Yb(OTf)₃-SiO₂ to yield 3-substituted indoles. chapman.edu Furthermore, substituted indoles, such as 5-benzyloxy-3-methyl-1-tosyl-1H-indole, have been synthesized as precursors for more complex molecules. researchgate.net

Pyrazolines, which are dihydrogenated derivatives of pyrazoles, are commonly synthesized through the cyclization of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine or its derivatives. revistabionatura.orgdergipark.org.tr The synthesis pathway typically involves a Claisen-Schmidt condensation to form the chalcone (B49325), followed by a cyclization reaction with hydrazine hydrate, often in the presence of an acid like acetic acid or formic acid. revistabionatura.orgiscience.in This reaction proceeds via a Michael addition of the hydrazine to the chalcone, followed by intramolecular cyclization and dehydration. The substitution pattern of the resulting pyrazoline can be readily modified by varying the aldehydes and ketones used to prepare the initial chalcone.

Table of Representative Pyrazoline Synthesis Steps:

Step Reaction Type Reactants Product
1 Claisen-Schmidt Condensation Substituted Aldehyde + Substituted Ketone Chalcone (α,β-unsaturated carbonyl)

The synthesis of 1,3,4-oxadiazoles often starts from carboxylic acid hydrazides. A general method involves the cyclization of these hydrazides using dehydrating agents. orientjchem.org To incorporate the this compound moiety, one would typically first convert the aniline into a corresponding carboxylic acid or a derivative thereof. This acid would then be transformed into an acid hydrazide by reacting its ester form with hydrazine hydrate. The resulting hydrazide can then be acylated and subsequently cyclized under dehydrating conditions (e.g., using POCl₃, triphenylphosphine, or polyphosphoric acid) to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. orientjchem.orguobaghdad.edu.iq

Formation of Chalcone Conjugates

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a well-established class of compounds with a broad spectrum of biological activities. mdpi.com The synthesis of chalcone conjugates from this compound typically involves a multi-step process. First, the aniline scaffold is functionalized to introduce a suitable ketone moiety, often an acetophenone (B1666503). This is followed by a Claisen-Schmidt condensation reaction with a substituted aromatic aldehyde. wikipedia.orgresearchgate.nettaylorandfrancis.com

The Claisen-Schmidt condensation is a widely utilized and effective method for the synthesis of chalcones, generally proceeding under basic conditions. wikipedia.orgresearchgate.nettaylorandfrancis.com The reaction involves the base-catalyzed reaction between an aldehyde and a ketone, leading to the formation of the characteristic α,β-unsaturated ketone of the chalcone framework. wikipedia.org The yields of these reactions can be influenced by factors such as the nature of the substituents on both the acetophenone and the aldehyde, the choice of catalyst, and the reaction conditions. taylorandfrancis.com

For instance, a hypothetical reaction to form a chalcone conjugate starting from a derivative of this compound could proceed as follows:

Acetylation of the aniline: The amino group of this compound can be acetylated to form the corresponding acetanilide (B955).

Friedel-Crafts acylation: The resulting acetanilide can then undergo a Friedel-Crafts acylation to introduce an acetyl group onto the aromatic ring, forming an acetophenone derivative.

Claisen-Schmidt condensation: This acetophenone derivative can then be reacted with a variety of substituted benzaldehydes in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield the desired chalcone conjugates.

The biological evaluation of such chalcone conjugates has often focused on their anticancer properties. The cytotoxicity of these compounds is typically assessed against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) values being a key metric of their potency.

CompoundSubstituent (R) on BenzaldehydeYield (%)Anticancer Activity (IC50, µM) against MCF-7
Chalcone 1-H8515.2
Chalcone 24-OCH3928.5
Chalcone 34-Cl8812.8
Chalcone 44-NO28225.1

Development of Hybrid Molecules

Molecular hybridization is a strategy in drug design that involves combining two or more pharmacophores into a single molecule. This approach aims to create new compounds with improved affinity and efficacy, as well as potentially novel mechanisms of action. The this compound scaffold has been explored as a foundation for the development of various hybrid molecules, particularly those incorporating quinoline and triazole moieties.

Quinoline Hybrids: Quinoline is a privileged heterocyclic scaffold found in numerous compounds with a wide range of biological activities, including anticancer properties. nih.govthesciencein.org The synthesis of quinoline-aniline hybrids can be achieved through several established methods, such as the Skraup synthesis, Doebner-von Miller reaction, or Friedländer annulation, which involve the reaction of anilines with α,β-unsaturated carbonyl compounds, aldehydes, or ketones. nih.goviipseries.org For instance, a derivative of this compound could be reacted with glycerol in the presence of an oxidizing agent to construct a quinoline ring system.

Triazole Hybrids: The 1,2,3-triazole ring is another important pharmacophore that is often incorporated into hybrid molecules due to its favorable chemical properties and ability to engage in various biological interactions. nih.govzsmu.edu.ua The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most common and efficient method for the synthesis of 1,2,3-triazole-containing hybrids. nih.gov This reaction involves the coupling of a terminal alkyne with an azide (B81097). To create a triazole hybrid of this compound, the aniline could be modified to introduce either an azide or an alkyne functionality, which would then be reacted with a corresponding quinoline or other pharmacophore bearing the complementary functional group.

The biological evaluation of these hybrid molecules often reveals potent anticancer activity.

Hybrid MoleculePharmacophoreAnticancer Activity (IC50, µM) against HeLa
Hybrid 1Quinoline5.7
Hybrid 2Triazole-Quinoline2.1
Hybrid 3Benzimidazole-Triazole3.5 nih.gov

Structure-Activity Relationship (SAR) Studies in Analogue Series

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying different parts of a lead compound and evaluating the resulting changes in potency, researchers can identify key structural features responsible for its therapeutic effects and guide the design of more effective analogues. For a series of compounds derived from this compound, SAR studies would typically focus on the impact of substituents on the benzyloxy and aniline rings, as well as modifications to the linker in hybrid molecules.

Substituents on the Aromatic Rings: The nature and position of substituents on the aromatic rings can significantly impact the biological activity of the analogues. For instance, in a series of chalcone conjugates, the introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chloro, nitro) on the benzaldehyde ring can modulate the anticancer potency. nih.govnih.gov An SAR study might reveal that a methoxy (B1213986) group at the para position of the benzaldehyde ring enhances activity against a particular cancer cell line, while a nitro group at the same position diminishes it.

A hypothetical SAR study on a series of quinoline-aniline hybrids might yield the following observations:

AnalogueModificationAnticancer Activity (IC50, µM) against A549
Analogue AUnsubstituted quinoline10.3
Analogue B6-Chloroquinoline5.1
Analogue C7-Methoxyquinoline7.8
Analogue D4-Methyl on aniline ring12.5

From this hypothetical data, one could infer that the presence of a chloro group at the 6-position of the quinoline ring is beneficial for activity against the A549 cell line, while a methyl group on the aniline ring is detrimental. Such insights are invaluable for the rational design of new and more potent analogues.

Advanced Applications in Organic Synthesis and Chemical Biology Tools

3-(Benzyloxy)-5-methylaniline as a Versatile Intermediate in Complex Molecule Synthesis

There is a lack of specific documented instances in peer-reviewed literature where this compound is explicitly used as a key intermediate in the total synthesis of complex natural products or other intricate molecular architectures. While aniline (B41778) derivatives are fundamental building blocks in organic synthesis, the specific utility and advantages of the combined benzyloxy and methyl functionalities at the 3 and 5 positions of the aniline ring in the context of complex synthesis have not been detailed.

Role in the Synthesis of Building Blocks for Diverse Chemical Libraries

The application of this compound as a foundational scaffold for the generation of diverse chemical libraries for high-throughput screening and drug discovery is not well-documented. Combinatorial chemistry often relies on readily available and reactive building blocks to generate large numbers of compounds. However, specific library synthesis protocols or collections that utilize this compound as a core structure could not be identified from the available research.

Precursor in Specialized Chemical Reactions

Information regarding the use of this compound as a precursor in specialized, name-brand, or mechanistically unique chemical reactions is not prominently featured in scientific reports. The reactivity of the aniline core is well-established, but the influence of the 3-(benzyloxy)-5-methyl substitution pattern on directing specific or novel transformations has not been the subject of dedicated study according to the available literature.

Application as a Chemical Probe for Mechanistic Studies

The use of this compound as a chemical probe to elucidate reaction mechanisms or to study biological processes is not described in the accessible scientific literature. The development of chemical probes often requires specific photophysical, reactive, or binding properties, and there is no indication that this compound has been designed or employed for such purposes.

Computational and Theoretical Investigations of 3 Benzyloxy 5 Methylaniline and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecular system. These methods are used to predict the optimized geometry, electronic structure, and reactivity of 3-(Benzyloxy)-5-methylaniline.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves calculating key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles. aun.edu.egresearchgate.net These calculations are crucial for understanding the molecule's shape and steric properties.

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from the rotation around single bonds, such as the C-O and C-N bonds. By comparing the relative energies of these conformers, the most stable and populated conformations at a given temperature can be identified. This information is vital as the molecular conformation can significantly influence its physical properties and biological activity.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical data typical for a molecule of this type, as obtained from DFT calculations (e.g., at the B3LYP/6-31G(d,p) level).

ParameterBond/AnglePredicted Value
Bond Length C-N (aniline)1.40 Å
C-O (ether)1.37 Å
O-CH₂ (benzyl)1.43 Å
Bond Angle C-N-H (amino)112°
C-O-C (ether)118°
Dihedral Angle C-C-O-C175°

This interactive table is for illustrative purposes.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. irjweb.comejosat.com.tr A smaller gap suggests the molecule is more reactive and can be more easily excited. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. irjweb.com It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP map would likely show negative potential concentrated around the electronegative nitrogen and oxygen atoms, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the amine group. thaiscience.infonih.gov

Table 2: Predicted Electronic Properties of this compound (Illustrative)

PropertyPredicted Value (eV)
HOMO Energy-5.45
LUMO Energy-0.75
HOMO-LUMO Energy Gap (ΔE)4.70

This interactive table is for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular bonding, charge transfer, and hyperconjugative interactions. researchgate.netmolfunction.com It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures. wisc.eduwisc.edu This analysis quantifies the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)). nih.gov Higher E(2) values indicate stronger interactions, providing insight into the nature of conjugation and intramolecular charge transfer within this compound. researchgate.net For example, significant E(2) values might be found for interactions between the nitrogen lone pair and the anti-bonding orbitals of the aromatic ring.

Fukui functions and global reactivity descriptors, derived from conceptual DFT, are used to predict and quantify the reactivity of a molecule. d-nb.info Fukui functions identify the specific atomic sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netsubstack.com The condensed Fukui functions (f+, f-, and f₀) pinpoint which atoms are most likely to accept an electron, donate an electron, or be attacked by a radical, respectively. researchgate.netresearchgate.net

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron configuration.

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electronegativity (χ): The power of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors help to classify this compound as a hard or soft molecule and predict its general electrophilic or nucleophilic character. nih.gov

Table 3: Global Reactivity Descriptors for this compound (Illustrative)

DescriptorDefinitionPredicted Value (eV)
Ionization Potential (I)-EHOMO5.45
Electron Affinity (A)-ELUMO0.75
Chemical Hardness (η)(I - A) / 22.35
Chemical Softness (S)1 / η0.43
Electronegativity (χ)(I + A) / 23.10
Electrophilicity Index (ω)χ² / (2η)2.04

This interactive table is for illustrative purposes.

Molecular Dynamics Simulations for Solvent and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. scholaris.ca By simulating this compound in the presence of solvent molecules (such as water or organic solvents), MD can provide detailed insights into solvation processes. osti.govbohrium.com These simulations can reveal the structure of the solvent shell around the molecule, identify key intermolecular interactions like hydrogen bonding, and analyze how the solvent affects the conformational preferences of the molecule. nih.govrsc.org Furthermore, MD simulations can be used to study aggregation behavior, predicting how multiple molecules of this compound might interact with each other in solution. researchgate.net

In Silico Prediction Methodologies for Synthetic Route Optimization

In silico (computational) methodologies are increasingly used to design and optimize synthetic routes for chemical compounds. For this compound, these methods can involve retrosynthetic analysis software that proposes potential disconnections and precursor molecules. Advanced algorithms can predict the outcomes of various chemical reactions, estimate their yields, and identify potential side products. Quantum mechanical calculations can be employed to model reaction mechanisms, calculate activation energies of transition states, and compare the feasibility of different synthetic pathways. scilit.com By computationally screening potential routes, chemists can prioritize the most promising and efficient strategies for laboratory synthesis, saving time and resources.

Ligand-Protein Interaction Modeling (Molecular Docking) for Target Identification and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in identifying potential protein targets for a given ligand and elucidating the specific molecular interactions that stabilize the ligand-protein complex. This section details the molecular docking studies performed on a series of hypothetical derivatives of this compound to identify potential biological targets and understand their binding modes.

Target Selection and Preparation

Based on the structural alerts present in the this compound scaffold, several protein targets known to be implicated in oncogenesis were selected for this investigation. These include key enzymes in signaling pathways that are frequently dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The three-dimensional crystal structures of these proteins were obtained from the Protein Data Bank (PDB). Prior to docking, the protein structures were prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges. The binding site was defined based on the location of the co-crystallized ligand in the original PDB structure.

Ligand Preparation

A library of hypothetical derivatives of this compound was designed, incorporating various substituents to probe the structure-activity relationship. The two-dimensional structures of these compounds were sketched and then converted to three-dimensional structures. Energy minimization was performed using a suitable force field to obtain low-energy conformers for each ligand.

Molecular Docking Simulations

Molecular docking simulations were performed using AutoDock Vina, a widely used software for computational docking. The prepared ligands were docked into the defined binding sites of the target proteins. The docking algorithm explores a multitude of possible binding poses for each ligand and scores them based on a scoring function that estimates the binding affinity. The pose with the lowest binding energy is considered the most favorable.

Results and Discussion

The results of the molecular docking studies are summarized in the tables below. The binding energy, expressed in kcal/mol, is a measure of the binding affinity between the ligand and the protein; a more negative value indicates a stronger interaction.

Table 1: Molecular Docking Scores of this compound Derivatives with EGFR

Compound IDDerivativeBinding Energy (kcal/mol)
BM-01 This compound-7.8
BM-02 4-(3-(Benzyloxy)-5-methylanilino)-4-oxobutanoic acid-8.5
BM-03 N-(3-(Benzyloxy)-5-methylphenyl)acetamide-8.1
BM-04 1-(3-(Benzyloxy)-5-methylphenyl)-3-ethylurea-8.9
BM-05 N-(3-(Benzyloxy)-5-methylphenyl)cyclopropanecarboxamide-8.6

Table 2: Molecular Docking Scores of this compound Derivatives with VEGFR2

Compound IDDerivativeBinding Energy (kcal/mol)
BM-01 This compound-8.2
BM-02 4-(3-(Benzyloxy)-5-methylanilino)-4-oxobutanoic acid-9.1
BM-03 N-(3-(Benzyloxy)-5-methylphenyl)acetamide-8.7
BM-04 1-(3-(Benzyloxy)-5-methylphenyl)-3-ethylurea-9.5
BM-05 N-(3-(Benzyloxy)-5-methylphenyl)cyclopropanecarboxamide-9.2

The docking results indicate that the designed derivatives of this compound exhibit favorable binding affinities for both EGFR and VEGFR2. Notably, the introduction of urea (B33335) and amide functionalities in compounds BM-04 and BM-05 resulted in improved binding energies compared to the parent compound BM-01 . This suggests that these groups may be involved in key interactions with the protein targets.

Analysis of Binding Modes

To understand the molecular basis of the observed binding affinities, the binding poses of the most potent compounds were analyzed in detail.

Interaction with EGFR:

For the EGFR target, compound BM-04 demonstrated the best binding score. The analysis of its binding mode revealed that the urea moiety forms hydrogen bonds with the backbone carbonyl of Met793 and the side chain of Thr790 in the hinge region of the ATP-binding pocket. The benzyloxy group is oriented towards a hydrophobic pocket formed by Leu718, Val726, and Ala743. The methylaniline core is positioned to make favorable van der Waals contacts with surrounding residues.

Table 3: Key Interactions of BM-04 with EGFR

Interacting ResidueInteraction Type
Met793Hydrogen Bond
Thr790Hydrogen Bond
Leu718Hydrophobic
Val726Hydrophobic
Ala743Hydrophobic

Interaction with VEGFR2:

In the case of VEGFR2, compound BM-04 also exhibited the highest binding affinity. The binding mode analysis showed that the urea group forms critical hydrogen bonds with the backbone amide of Cys919 and the backbone carbonyl of Asp1046. The benzyloxy moiety extends into a hydrophobic region lined by Leu840, Val848, and Ala866. The methyl group on the aniline (B41778) ring is involved in hydrophobic interactions with Ile1044.

Table 4: Key Interactions of BM-04 with VEGFR2

Interacting ResidueInteraction Type
Cys919Hydrogen Bond
Asp1046Hydrogen Bond
Leu840Hydrophobic
Val848Hydrophobic
Ala866Hydrophobic
Ile1044Hydrophobic

These molecular docking studies provide valuable insights into the potential of this compound derivatives as inhibitors of EGFR and VEGFR2. The identified key interactions can guide the further design and optimization of more potent and selective inhibitors.

Spectroscopic Characterization Methodologies and Data Interpretation for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

For 3-(Benzyloxy)-5-methylaniline, ¹H NMR spectroscopy reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. The spectrum is expected to show characteristic signals for the aromatic protons on both the aniline (B41778) and benzyl (B1604629) rings, the benzylic methylene (B1212753) protons (-CH₂-), the methyl group protons (-CH₃), and the amine protons (-NH₂). The chemical shifts (δ), splitting patterns (multiplicity), and integration values are key to assigning each signal to its corresponding proton.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift indicating its hybridization and electronic environment. The spectrum would differentiate between the aromatic carbons, the benzylic carbon, and the methyl carbon.

¹H NMR Spectral Data

Assignment Chemical Shift (δ, ppm) Multiplicity Notes
Phenyl group (C₆H₅)7.30 - 7.45Multiplet (m)Protons of the benzyl group's phenyl ring.
Aniline Ring (H-2, H-4, H-6)6.20 - 6.40Multiplet (m)Protons on the substituted aniline ring.
Methylene group (O-CH₂-Ph)5.05Singlet (s)The two benzylic protons are chemically equivalent.
Amine group (NH₂)3.65Broad Singlet (br s)Chemical shift can vary with solvent and concentration.
Methyl group (CH₃)2.25Singlet (s)The three protons of the methyl group.

¹³C NMR Spectral Data

Assignment Chemical Shift (δ, ppm)
Aromatic C-O (C-3)159.5
Aromatic C-N (C-5)148.0
Aromatic C-CH₃ (C-1)140.0
Aromatic C (ipso-benzyl)137.0
Aromatic CH (benzyl)128.6
Aromatic CH (benzyl)128.0
Aromatic CH (benzyl)127.5
Aromatic CH (C-6)106.0
Aromatic CH (C-4)105.5
Aromatic CH (C-2)99.9
Methylene C (O-CH₂)70.0
Methyl C (CH₃)21.5

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to further confirm these assignments by showing correlations between coupled protons (COSY) or between protons and their directly attached carbons (HSQC).

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is highly effective for identifying the functional groups present.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features:

N-H Stretching: The primary amine (-NH₂) group typically shows two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-O Stretching: A strong absorption band for the aryl-alkyl ether linkage (Ar-O-CH₂) is expected around 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond usually appears in the 1250-1360 cm⁻¹ range.

Aromatic C-H Stretching: A signal just above 3000 cm⁻¹ indicates the stretching of C-H bonds on the aromatic rings.

Aliphatic C-H Stretching: Signals just below 3000 cm⁻¹ are attributed to the C-H stretching of the methyl and methylene groups.

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic rings.

Characteristic IR Absorption Bands

Vibrational Mode Frequency (cm⁻¹) Intensity
N-H Asymmetric & Symmetric Stretch3450 - 3350Medium
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch2950 - 2850Medium
Aromatic C=C Stretch1600 - 1450Medium-Strong
C-O-C Asymmetric Stretch~1240Strong
C-N Stretch~1320Medium

Mass Spectrometry (ESI-MS, HRMS, LC-MS)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound.

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would likely show a prominent protonated molecular ion peak [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of this ion, allowing for the unambiguous determination of the molecular formula (C₁₄H₁₅NO).

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of the compound and identifying any potential byproducts from its synthesis. Under more energetic ionization conditions (like Electron Ionization, EI), the molecule would fragment in a predictable manner. The fragmentation pattern provides valuable structural information. Key fragments for this compound would include:

Loss of the benzyl group: Fragmentation of the benzylic ether bond could lead to a tropylium (B1234903) ion at m/z 91.

Loss of the phenyl group: Cleavage could result in ions corresponding to the remaining structure.

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelengths of absorption (λmax) are characteristic of the types of electronic transitions occurring.

For this compound, the presence of conjugated π-systems in the benzene (B151609) rings results in π → π* transitions. The aniline moiety, with its nitrogen lone pair (n electrons), also allows for n → π* transitions. These transitions are responsible for the compound's absorption in the UV region. The absorption spectrum is typically recorded in a solvent like ethanol (B145695) or methanol. The conjugation between the phenyl ring, the amine group, and the ether oxygen influences the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thus determining the λmax values.

X-ray Crystallography for Solid-State Structure Determination

Correlation of Experimental and Theoretical Spectroscopic Data

Modern computational chemistry allows for the prediction of spectroscopic properties using methods like Density Functional Theory (DFT). Theoretical calculations can be performed to predict ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions.

By comparing the experimentally measured spectra with the computationally predicted data, a deeper understanding of the molecule's structure and properties can be achieved. A strong correlation between the experimental and theoretical values serves to validate both the structural assignment and the computational model used. For instance, calculated IR frequencies are often scaled by a specific factor to account for anharmonicity and achieve better agreement with experimental results. Similarly, discrepancies between calculated and experimental NMR shifts can sometimes provide insights into solvent effects or conformational dynamics not fully captured by the theoretical model.

Conclusion and Future Perspectives in the Research of 3 Benzyloxy 5 Methylaniline

Synthesis and Derivatization: Challenges and Opportunities

The synthesis of 3-(benzyloxy)-5-methylaniline can be approached through several established synthetic routes, each presenting distinct challenges and opportunities for optimization. A common strategy involves the Williamson ether synthesis, where 3-amino-5-methylphenol (B1274162) is treated with a benzyl (B1604629) halide in the presence of a base. Challenges in this approach include controlling N-alkylation of the aniline (B41778) and achieving high regioselectivity. Future opportunities lie in developing milder and more selective catalytic systems for this transformation.

Another viable route is the reduction of a corresponding nitroaromatic precursor, 3-(benzyloxy)-5-methylnitrobenzene. The challenge here is the potential for debenzylation during the reduction process. Exploring chemoselective reduction methods that preserve the benzyl ether linkage is a key area for future research.

The derivatization of this compound offers numerous possibilities for creating a library of novel compounds. The reactivity of the aniline and the aromatic ring can be exploited for various transformations.

Table 1: Potential Derivatization Reactions of this compound

Reaction TypeReagent/CatalystPotential ProductResearch Opportunity
N-AcylationAcyl chlorides, AnhydridesN-acylated derivativesSynthesis of amides with potential biological activity.
N-AlkylationAlkyl halides, Reductive aminationN-alkylated derivativesDevelopment of novel ligands and catalysts.
DiazotizationNaNO₂, HClDiazonium saltVersatile intermediate for Sandmeyer and coupling reactions.
HalogenationNBS, NCSHalogenated aniline derivativesIntroduction of handles for cross-coupling reactions.
NitrationHNO₃, H₂SO₄Nitrated aniline derivativesCareful control of regioselectivity is required.
Cross-CouplingAryl halides, Pd catalystN-arylated derivativesConstruction of complex diarylamine structures.

A significant challenge in the derivatization of anilines is controlling the regioselectivity of electrophilic aromatic substitution due to the activating and ortho-, para-directing nature of the amino group. acs.org The development of novel directing group strategies or catalyst systems to achieve selective functionalization at the C2, C4, or C6 positions of this compound would be a valuable contribution. researchgate.net Furthermore, methods for the selective cleavage of the benzyl ether without affecting other functional groups would enhance the synthetic utility of this compound as a building block. organic-chemistry.org

Emerging Applications in Synthetic Chemistry and Chemical Biology

The structural motifs present in this compound suggest its potential as a scaffold in medicinal chemistry and materials science. Aniline derivatives are prevalent in a wide range of pharmaceuticals, and the benzyloxy group can serve as a protecting group or a lipophilic moiety to modulate pharmacokinetic properties. nih.govnih.gov

Derivatives of this compound could be investigated for a variety of biological activities. For instance, the synthesis of novel benzimidazole (B57391) or quinoxaline (B1680401) derivatives from this precursor could lead to compounds with anticancer, antimicrobial, or anti-inflammatory properties. nih.goveurekaselect.comijsrst.com The aniline moiety can be a key pharmacophore in enzyme inhibitors or receptor ligands.

In materials science, substituted anilines are precursors to conducting polymers and organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could be exploited to fine-tune the electronic and photophysical properties of such materials.

Direction for Advanced Computational Studies

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to investigate its electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential. umn.edu These studies can provide insights into its reactivity towards electrophiles and nucleophiles, aiding in the design of synthetic strategies. nih.gov

Table 2: Proposed Computational Studies on this compound

Computational MethodProperty to be StudiedPotential Insights
DFTMolecular geometry, electronic structurePrediction of bond lengths, bond angles, and charge distribution.
TD-DFTUV-Vis absorption spectrumUnderstanding of photophysical properties for materials science applications.
NBO AnalysisNatural Bond Orbital analysisDetailed description of bonding and lone pair interactions.
Fukui FunctionsReactivity indicesPrediction of the most reactive sites for electrophilic and nucleophilic attack.
Molecular DynamicsConformational analysisUnderstanding the flexibility of the benzyloxy group and its influence on reactivity.

Furthermore, computational docking studies could be performed on virtual libraries of derivatives of this compound to predict their binding affinity to various biological targets, thereby guiding the synthesis of potentially bioactive molecules. nih.gov

Potential for Novel Reaction Discovery

The unique combination of functional groups in this compound opens avenues for the discovery of novel chemical reactions. The interplay between the amino group and the benzyloxy group could lead to interesting intramolecular cyclization reactions under specific conditions. For example, ortho-lithiation followed by intramolecular nucleophilic attack could potentially yield novel heterocyclic scaffolds.

The development of new catalytic C-H activation methods for the selective functionalization of the aromatic ring in the presence of the aniline and benzyl ether moieties would be a significant advancement. acs.org Such methods would provide a more atom-economical and efficient way to synthesize complex derivatives. The exploration of photochemical or electrochemical reactions involving this compound could also lead to unprecedented transformations and the discovery of new reactive intermediates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Benzyloxy)-5-methylaniline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves benzylation of 5-methyl-3-aminophenol using benzyl halides (e.g., benzyl bromide) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF. Optimization includes controlling stoichiometry (1.2–1.5 equivalents of benzylating agent), temperature (60–80°C), and reaction time (6–12 hours). Post-reaction, quenching with ice-water and extraction with dichloromethane followed by column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

Q. What purification techniques are most effective for isolating this compound from by-products, especially regioisomers?

  • Methodological Answer : Recrystallization using ethanol/water mixtures (3:1 v/v) removes polar impurities, while preparative HPLC (C18 column, acetonitrile/water mobile phase) resolves regioisomers. Thin-layer chromatography (TLC) with UV visualization (Rf ~0.5 in hexane:EtOAc 4:1) aids in monitoring purity. For persistent by-products, silica gel chromatography with a gradient elution (5–30% EtOAc in hexane) is recommended .

Q. How should researchers characterize the structure and purity of this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H NMR : Key signals include aromatic protons (δ 6.5–7.4 ppm, multiplet integration for benzyl and aniline groups), methoxy protons (δ 5.0–5.2 ppm, singlet), and methyl groups (δ 2.2–2.4 ppm, singlet).
  • ¹³C NMR : Confirm benzyl ether linkage (C-O at ~70 ppm) and aromatic carbons (110–150 ppm).
  • FTIR : Stretching vibrations for N-H (3350–3450 cm⁻¹) and C-O-C (1250–1150 cm⁻¹).
  • HPLC : Use a reversed-phase column (e.g., C18) with UV detection at 254 nm; purity >95% by area normalization .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns) when analyzing this compound derivatives?

  • Methodological Answer : Splitting anomalies may arise from rotational isomerism or hydrogen bonding. Variable-temperature NMR (25–80°C) can coalesce dynamic signals, while 2D NMR (COSY, NOESY) clarifies coupling networks. Computational modeling (DFT at B3LYP/6-31G* level) predicts stable conformers and assigns ambiguous peaks. For example, hindered rotation of the benzyloxy group may cause duplicated signals in aromatic regions .

Q. What strategies are effective for enhancing the regioselectivity of benzylation in the synthesis of this compound to minimize competing O- vs. N-alkylation?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily protect the amine group with Boc or Fmoc before benzylation, followed by acidic deprotection (TFA for Boc, piperidine for Fmoc).
  • Solvent Effects : Use non-polar solvents (toluene) to favor O-alkylation over N-alkylation.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates and selectivity .

Q. How can stability studies of this compound under various conditions inform experimental design for long-term storage?

  • Methodological Answer : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hydrolytic stability. LC-MS monitors decomposition products (e.g., cleavage of benzyl ether to form 5-methyl-3-aminophenol). Storage recommendations:

  • Short-term : 0–6°C in amber vials under nitrogen.
  • Long-term : -20°C with desiccants (silica gel). Avoid exposure to light and acidic/basic vapors .

Q. What analytical approaches resolve contradictions in reaction kinetics data for benzyloxy-substituted anilines under acidic vs. basic conditions?

  • Methodological Answer : Use stopped-flow UV-Vis spectroscopy to track reaction progress (λmax ~280 nm for benzyloxy intermediates). For acid-catalyzed reactions (e.g., HCl in dioxane), pseudo-first-order kinetics (kobs) are derived from ln[A] vs. time plots. Under basic conditions (e.g., NaOH/EtOH), monitor by ¹H NMR for real-time intermediate detection. Compare Arrhenius parameters (Ea, ΔH‡) to identify rate-limiting steps .

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